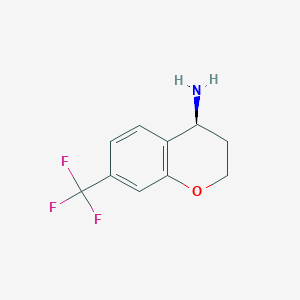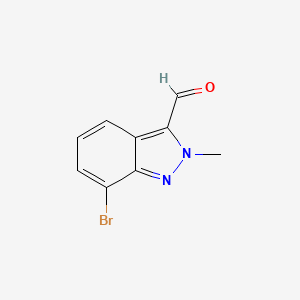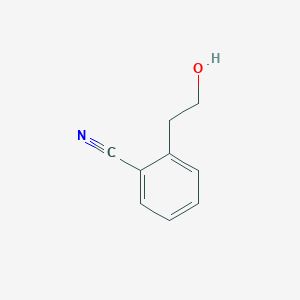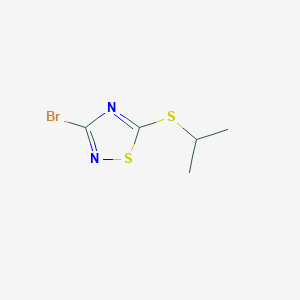
1-Azetidinyl-3,3,3-trifluorpropan-1-amin
Übersicht
Beschreibung
Azetidines are a class of organic compounds characterized by a four-membered ring structure. They are used in various fields, including medicinal chemistry, due to their unique structural and chemical properties .
Molecular Structure Analysis
Azetidines have a four-membered ring structure. The specific molecular structure of “2-(Azetidin-1-yl)-3,3,3-trifluoropropan-1-amine” would depend on the arrangement of the atoms and the specific functional groups present .Chemical Reactions Analysis
Azetidines can participate in a variety of chemical reactions. For instance, a series of novel 2-azetidinones were synthesized from related Schiff bases by [2+2] cycloaddition reaction . The specific reactions that “2-(Azetidin-1-yl)-3,3,3-trifluoropropan-1-amine” can undergo would depend on its specific structure and conditions.Wissenschaftliche Forschungsanwendungen
Synthese von 3-Pyrrol-substituierten 2-Azetidinonen
Die Verbindung spielt eine entscheidende Rolle bei der Synthese von 3-Pyrrol-substituierten 2-Azetidinonen. Dieser Prozess verwendet katalytische Mengen an molekularem Iod unter Mikrowellenbestrahlung . Das Verfahren ist sowohl für mono- als auch für polyaromatische Gruppen an der N-1-Position des 2-Azetidinonrings effektiv .
Produktion von β-Lactam-Antibiotika
2-Azetidinone, die mit dieser Verbindung synthetisiert werden können, sind das grundlegende Strukturmerkmal einer Reihe von Breitband-β-Lactam-Antibiotika. Dazu gehören Penicilline, Cephalosporine, Carbapeneme, Nocardicine, Monobactame, Clavulansäure, Sulbactame und Tazobactame .
Synthese neuer Azetidin- und Oxetan-Aminosäurederivate
Die Verbindung kann zur Synthese neuer Azetidin- und Oxetan-Aminosäurederivate durch Aza-Michael-Addition von NH-Heterocyclen mit Methyl-2-(Azetidin- oder Oxetan-3-yliden)acetaten verwendet werden .
Suzuki–Miyaura-Kreuzkupplungsreaktion
Die Verbindung kann zur Synthese und Diversifizierung neuartiger heterocyclischer Aminosäurederivate durch die Suzuki–Miyaura-Kreuzkupplung aus dem entsprechenden bromierten Pyrazol–Azetidin-Hybrid mit Boronsäuren verwendet werden .
Synthese von bioaktiven Verbindungen
Die Verbindung kann zur Synthese von bioaktiven Verbindungen verwendet werden, die von Pyrazin-Dicarbonsäure abgeleitet sind .
Antibiotische Screening
Die Verbindung kann im Antibiotischen Screening verwendet werden, da sie zur Synthese von bioaktiven Verbindungen mit potenziellen antibakteriellen Eigenschaften verwendet werden kann .
Wirkmechanismus
Target of action
The compound “2-(Azetidin-1-yl)-3,3,3-trifluoropropan-1-amine” belongs to the class of azetidinones, also known as β-lactams . β-lactams are known to target bacterial cell wall synthesis, specifically the penicillin-binding proteins (PBPs) which are essential for cell wall biosynthesis .
Biochemical pathways
The compound could potentially affect the peptidoglycan biosynthesis pathway, leading to bacterial cell death due to the inability to maintain cell wall integrity .
Pharmacokinetics
Β-lactams are generally well absorbed and distributed throughout the body .
Result of action
The potential result of the action of “2-(Azetidin-1-yl)-3,3,3-trifluoropropan-1-amine” could be the inhibition of bacterial growth due to disruption of cell wall synthesis .
Biochemische Analyse
Biochemical Properties
2-(Azetidin-1-yl)-3,3,3-trifluoropropan-1-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound is known to interact with monoacylglycerol lipase (MAGL), an enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL by 2-(Azetidin-1-yl)-3,3,3-trifluoropropan-1-amine leads to elevated levels of 2-AG, which in turn activates cannabinoid receptors CB1 and CB2 . This interaction highlights the compound’s potential in modulating endocannabinoid signaling pathways.
Cellular Effects
The effects of 2-(Azetidin-1-yl)-3,3,3-trifluoropropan-1-amine on various cell types and cellular processes are profound. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the elevation of 2-AG levels due to MAGL inhibition can lead to increased activation of CB1 and CB2 receptors, which are involved in regulating mood, appetite, pain, and inflammation . Additionally, 2-(Azetidin-1-yl)-3,3,3-trifluoropropan-1-amine has been shown to affect synaptic transmission and neuroinflammatory responses in neuronal cells.
Molecular Mechanism
At the molecular level, 2-(Azetidin-1-yl)-3,3,3-trifluoropropan-1-amine exerts its effects through specific binding interactions with biomolecules. The compound acts as a reversible and selective inhibitor of MAGL, competing with the 2-AG substrate for binding to the enzyme’s active site . This inhibition prevents the hydrolysis of 2-AG, leading to its accumulation and subsequent activation of cannabinoid receptors. The molecular mechanism also involves changes in gene expression related to endocannabinoid signaling and inflammatory pathways.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(Azetidin-1-yl)-3,3,3-trifluoropropan-1-amine over time are critical factors in laboratory settings. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to 2-(Azetidin-1-yl)-3,3,3-trifluoropropan-1-amine in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including prolonged inhibition of MAGL and persistent elevation of 2-AG levels.
Dosage Effects in Animal Models
The effects of 2-(Azetidin-1-yl)-3,3,3-trifluoropropan-1-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits MAGL and elevates 2-AG levels without causing significant adverse effects . Higher doses may lead to toxic effects, including synaptic depression, altered sleep patterns, and decreased gamma power in electroencephalogram (EEG) recordings . These findings underscore the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
2-(Azetidin-1-yl)-3,3,3-trifluoropropan-1-amine is involved in metabolic pathways related to endocannabinoid signaling. The compound interacts with MAGL, preventing the hydrolysis of 2-AG into arachidonic acid and glycerol . This inhibition alters metabolic flux and increases the levels of 2-AG, which serves as an agonist for cannabinoid receptors. The compound’s impact on metabolic pathways highlights its potential in modulating physiological processes regulated by endocannabinoid signaling.
Transport and Distribution
The transport and distribution of 2-(Azetidin-1-yl)-3,3,3-trifluoropropan-1-amine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is known to be efficiently transported across cell membranes, allowing it to reach intracellular targets such as MAGL . Additionally, 2-(Azetidin-1-yl)-3,3,3-trifluoropropan-1-amine exhibits a favorable distribution profile, accumulating in tissues where endocannabinoid signaling is prominent.
Subcellular Localization
The subcellular localization of 2-(Azetidin-1-yl)-3,3,3-trifluoropropan-1-amine is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with MAGL and other intracellular targets . Post-translational modifications and targeting signals may further influence its localization to specific compartments or organelles, enhancing its efficacy in modulating endocannabinoid signaling pathways.
Eigenschaften
IUPAC Name |
2-(azetidin-1-yl)-3,3,3-trifluoropropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3N2/c7-6(8,9)5(4-10)11-2-1-3-11/h5H,1-4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVNZGJNHPMVQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(CN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B1394153.png)



![(Octahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B1394162.png)
![2,5-Dioxa-8-azaspiro[3.5]nonane](/img/structure/B1394163.png)






